

Application Note: Titanium Hydroxide for Heavy Metal Adsorption

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Compound of Interest

Compound Name: *Titanium hydroxide*

Cat. No.: *B082726*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Heavy metal contamination in aqueous environments poses a significant threat to public health and ecological systems. Adsorption has emerged as a highly effective and economical method for the removal of toxic heavy metal ions from wastewater.[1][2][3] Among various adsorbent materials, titanium dioxide (TiO_2) and its hydrated form, **titanium hydroxide** ($\text{Ti}(\text{OH})_4$), have garnered considerable attention due to their chemical stability, non-toxicity, high surface area, and strong affinity for a wide range of heavy metal contaminants.[4][5][6] This document provides detailed protocols for the synthesis of titanium-based adsorbents, their application in heavy metal removal, and methods for their regeneration and reuse.

Principle of Adsorption

The removal of heavy metal ions by **titanium hydroxide** is primarily governed by surface adsorption, a process influenced by several key factors including pH, adsorbent dosage, initial contaminant concentration, and contact time. The surface of **titanium hydroxide** contains hydroxyl groups ($-\text{OH}$) which play a crucial role in binding metal ions. The pH of the solution dictates the surface charge of the adsorbent. At a pH below the point of zero charge (pH_{pzc}), the surface is positively charged, while at a pH above the pH_{pzc} , the surface becomes negatively charged, enhancing the electrostatic attraction of positively charged metal ions.[4] For TiO_2 , the pH_{pzc} is approximately 4.34, meaning its surface is negatively charged at higher pH levels, which is favorable for adsorbing cationic heavy metals.[4]

The mechanism can involve both physisorption (electrostatic attraction) and chemisorption (formation of inner-sphere complexes).[4] The efficiency of the process is often evaluated by determining the adsorption capacity, which is the amount of pollutant adsorbed per unit mass of the adsorbent.

Experimental Protocols

Protocol 1: Synthesis of Titanium-Based Adsorbent

This protocol describes a sol-gel method for the synthesis of titanium dioxide nanoparticles, which can be considered a precursor to hydrated forms in aqueous solutions.

Materials:

- Titanium (IV) isopropoxide (TTIP) or Titanium tetrachloride (TiCl_4)
- Ethanol (95%)
- Glacial acetic acid (inhibitor) or Hydrochloric acid (HCl)
- Ammonia water (NH_4OH)
- Deionized water
- Beakers, magnetic stirrer, centrifuge, oven, furnace

Procedure:

- Dissolve 5 g of titanium alkoxide (e.g., butyl titanate) in 20 ml of ethanol.[7]
- Add 0.5 ml of glacial acetic acid as an inhibitor to control the hydrolysis rate and obtain a uniform colloidal solution.[7]
- The solution is then subjected to vacuum evaporation and dried at 120°C , transforming the sol into a gel.[7]
- Calcine the resulting gel at $250\text{--}450^\circ\text{C}$ for 1-4 hours to obtain the final white TiO_2 nanomaterials.[7][8]

- After cooling, the synthesized TiO_2 nanoparticles are collected for use in adsorption studies.
[8]

Note: For direct synthesis of amorphous **titanium hydroxide**, the calcination step can be omitted, and the gel can be washed with deionized water to remove impurities and then dried at a lower temperature (e.g., 80-120°C).

Protocol 2: Batch Adsorption Experiments

This protocol details the procedure for evaluating the heavy metal adsorption performance of the synthesized **titanium hydroxide**.

Materials:

- Synthesized **titanium hydroxide** adsorbent
- Stock solutions (e.g., 1000 mg/L) of heavy metal salts (e.g., $\text{Pb}(\text{NO}_3)_2$, CdCl_2 , $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- 0.1 M HCl and 0.1 M NaOH for pH adjustment
- Conical flasks (100 mL)
- Orbital shaker
- pH meter
- Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure:

- Preparation of Working Solutions: Prepare a series of heavy metal solutions of varying concentrations (e.g., 10-100 mg/L) by diluting the stock solution with deionized water.
- Adsorption Test:
 - Add a specific amount of **titanium hydroxide** adsorbent (e.g., 0.1 g) to 50 mL of the heavy metal working solution in a conical flask.[9]

- Adjust the initial pH of the solution to the desired value (e.g., 2-9) using 0.1 M HCl or 0.1 M NaOH.[7][9]
- Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150-250 rpm) at a specific temperature (e.g., 25°C) for a predetermined contact time (e.g., 2 hours).[8][9][10]
- Sample Analysis:
 - After agitation, separate the adsorbent from the solution by centrifugation or filtration.
 - Measure the final concentration of the heavy metal in the supernatant using AAS or ICP-OES.
- Data Calculation:
 - Calculate the removal efficiency (%) using the formula: $\text{Removal Efficiency (\%)} = ((C_0 - C_e) / C_0) * 100$
 - Calculate the adsorption capacity at equilibrium, q_e (mg/g), using the formula: $q_e = ((C_0 - C_e) * V) / m$
 - Where:
 - C_0 = Initial metal ion concentration (mg/L)
 - C_e = Equilibrium metal ion concentration (mg/L)
 - V = Volume of the solution (L)
 - m = Mass of the adsorbent (g)

Protocol 3: Adsorbent Regeneration

This protocol describes a method for regenerating the spent **titanium hydroxide** adsorbent for reuse.

Materials:

- Spent **titanium hydroxide** adsorbent
- 0.1 M HCl or a pH 2 solution[11]
- Deionized water
- Beakers, centrifuge, orbital shaker

Procedure:

- Collect the spent adsorbent after the adsorption experiment.
- Wash the adsorbent with a pH 2 solution or 0.1 M HCl to desorb the bound metal ions. Agitate the mixture for a specified time (e.g., 1-2 hours).[11]
- Separate the adsorbent by centrifugation.
- Wash the regenerated adsorbent thoroughly with deionized water until the pH of the washing solution becomes neutral.
- Dry the regenerated adsorbent in an oven at a low temperature (e.g., 80°C) before reusing it in subsequent adsorption cycles. After four cycles of regeneration with a pH 2 solution, nano-TiO₂ can maintain over 94% adsorption and 92% desorption efficiency.[11]

Data Presentation

The adsorption capacity of titanium-based materials for various heavy metals is summarized below. The performance is highly dependent on experimental conditions, particularly pH.

Heavy Metal Ion	Adsorbent	pH	Adsorption Capacity (q_m , mg/g)	Reference
Arsenic (As-III)	Ti(OH) ₄	~8	19.22	[10]
Arsenic (As-V)	TiO ₂	3	8.45	[4]
TiO ₂	7	8.50	[4]	[4]
Lead (Pb-II)	TiO ₂	3	30.80	
TiO ₂	7	26.20	[4]	
Carbon-doped TiO ₂	6.5	28.7	[12]	
Sodium Titanosilicate	-	155.71	[13]	
Cadmium (Cd-II)	TiO ₂	3	10.02	[4]
TiO ₂	7	26.75	[4]	[4]
TiO ₂ /TNTs Composite	-	120.34	[14]	
Nano-clay/TiO ₂	6	16.20	[15][16]	
TiO ₂ Dandelions	-	396	[17]	
Copper (Cu-II)	TiO ₂	3	2.73	
TiO ₂	7	5.05	[4]	[4]
TiO ₂ @GAC	-	23.42	[18]	
Mercury (Hg-II)	Nano TiO ₂ -SH	8	>98% Removal	
Nickel (Ni-II)	TiO ₂ Nanofibers	>2	>85% Removal	[19]

Visualizations

Caption: Workflow for heavy metal adsorption using **titanium hydroxide**.

Caption: Influence of pH on **titanium hydroxide** surface charge and metal ion interaction.

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